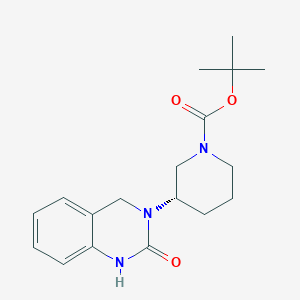

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate

描述

Chemical Identity and Nomenclature

This compound is a complex heterocyclic compound with defined stereochemistry. The molecular architecture of this compound features several key structural components that contribute to its unique chemical properties and potential biological activities.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1389310-13-7 |

| Molecular Formula | C₁₈H₂₅N₃O₃ |

| Molecular Weight | 331.416 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 |

| Standard InChI Key | HVDAZCBVZXGFJR-AWEZNQCLSA-N |

| SMILES Notation | CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O |

The compound's nomenclature reflects its intricate structure: a piperidine ring connected to a tetrahydroquinazolinone moiety via a stereospecific carbon at the C3 position with S-configuration. The chemical name can be broken down into three primary components:

- The tert-butyloxycarbonyl (Boc) protecting group attached to the piperidine nitrogen

- The piperidine ring system serving as a central scaffold

- The tetrahydroquinazolinone system with a lactam ring (2-oxo group)

The stereochemical designation (3S) indicates the specific three-dimensional arrangement at the chiral carbon, which is crucial for the compound's biological recognition and activity. This stereospecificity distinguishes it from its enantiomer and contributes to its potential specificity in biological systems.

Structural Significance in Medicinal Chemistry

The compound this compound represents a strategic hybrid that combines two pharmacologically important structural motifs: the tetrahydroquinazolinone nucleus and the piperidine ring system. Each component contributes distinct properties that enhance the overall medicinal potential of the molecule.

The tetrahydroquinazolinone core is recognized as a privileged structure in medicinal chemistry due to its stability and versatility. Quinazolinone derivatives exhibit remarkable stability towards oxidation, reduction, and hydrolysis reactions, making them excellent scaffolds for drug development. Research has demonstrated that the stability of the quinazolinone nucleus inspires medicinal chemists to introduce bioactive moieties to this foundation to create new potential medicinal agents with enhanced pharmacological properties.

The piperidine component contributes significantly to the compound's medicinal potential. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry. The six-membered saturated heterocyclic ring with a nitrogen atom provides key features for molecular recognition and binding to biological targets.

Table 2: Structural Components and Their Medicinal Significance

| Structural Component | Medicinal Significance |

|---|---|

| Tetrahydroquinazolinone core | Stability against metabolic degradation; Potential for hydrogen bonding interactions; Scaffold for diverse biological activities |

| Piperidine ring | Contributes to favorable pharmacokinetic properties; Enhances binding to biological targets; Provides a rigid structural framework |

| tert-Butyloxycarbonyl (Boc) group | Increases lipophilicity; Serves as a protecting group during synthesis; Can be selectively cleaved to expose the piperidine nitrogen |

| (3S) Stereocenter | Critical for specific receptor recognition; Determines three-dimensional orientation for target binding |

The specific hybridization strategy employed in this compound exemplifies the molecular hybridization approach, which has emerged as a valuable tool in medicinal chemistry. This approach involves the combination of two or more pharmacophoric features to create molecules with improved potency and potentially reduced resistance development. In the case of this compound, the strategic fusion of the quinazolinone and piperidine moieties creates a unique spatial arrangement that may interact with biological targets in ways not possible with either scaffold alone.

This compound serves as a key intermediate in the multi-step synthesis of selective protein inhibitors, highlighting its significance in pharmaceutical development. The presence of the tert-butyloxycarbonyl protecting group further enhances its utility in synthetic pathways, allowing for selective manipulations during complex synthetic sequences.

Historical Context of Tetrahydroquinazolinone-Piperidine Hybrids

The development of tetrahydroquinazolinone-piperidine hybrids represents a convergence of two distinct research trajectories in heterocyclic chemistry. Understanding the historical context of these hybrid structures provides valuable insight into their current significance in medicinal chemistry.

Quinazolinone chemistry has a rich history dating back to the late 19th century. The first reported synthesis of quinazolinone was in 1889, known as the Griess synthesis, which involved the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone. This was followed by the Niementowski synthesis, a simple method to synthesize 4-(3H)-quinazolinone by the condensation of anthranilic acid with acid amides.

The quinazoline nucleus was first named in 1887 by Widdege upon observing that it was isomeric with compounds cinnoline and quinoxaline. Alternative names included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene. The numbering system for the quinazoline ring was later proposed by Paal and Bush in 1889.

Table 3: Historical Milestones in Quinazolinone Chemistry

| Year | Development | Significance |

|---|---|---|

| 1887 | Naming of quinazoline by Widdege | Established the nomenclature for this heterocyclic system |

| 1889 | Numbering system proposed by Paal and Bush | Standardized the structural representation |

| 1889 | Griess synthesis | First reported synthesis of quinazolinone |

| Early 20th century | Niementowski synthesis | Simplified method for quinazolinone synthesis |

| 1960s-1970s | Recognition of quinazolinones as privileged structures | Expanded research into biological applications |

| 1990s-2000s | Molecular hybridization approaches | Combination with other pharmacophores including piperidine |

| 2010s-Present | Advanced synthetic methodologies | Development of stereoselective syntheses for complex hybrids |

Piperidine chemistry has its own parallel development trajectory. The piperidine ring system is found in numerous natural alkaloids and has been a focus of pharmaceutical research for decades. The importance of piperidine derivatives in medicinal chemistry became increasingly apparent as researchers discovered their presence in compounds with diverse biological activities.

The molecular hybridization strategy, which underlies the design of tetrahydroquinazolinone-piperidine hybrids, emerged as a structural modification technique in drug design in the late 20th century. This approach involves the deliberate combination of two or more pharmacologically active molecules into a single structure. The rationale behind this strategy is that hybrid molecules may demonstrate improved potency, reduced resistance development, and potentially novel mechanisms of action compared to their individual components.

The specific development of tetrahydroquinazolinone-piperidine hybrids gained momentum in the early 21st century, driven by advances in synthetic methodologies and a growing understanding of structure-activity relationships. The exploration of stereoselective synthetic routes, such as asymmetric hydrogenation of unsaturated precursors, has been particularly important in accessing compounds with defined stereochemistry like this compound.

Recent advances in synthetic approaches have enabled more efficient access to these hybrid structures. These include developments in catalytic methods for carbon-nitrogen bond formation, stereoselective reduction techniques, and protecting group strategies that facilitate the selective functionalization of complex intermediates.

The continued interest in tetrahydroquinazolinone-piperidine hybrids is supported by the recognition of quinazolinone and piperidine scaffolds as versatile pharmacophores with applications across multiple therapeutic areas. Over 200 biologically active quinazoline and quinoline alkaloids have been identified, while piperidine-containing compounds have demonstrated utility in various disease contexts. The strategic combination of these elements in hybrids like this compound represents a continuation of this rich historical tradition of heterocyclic chemistry development in service of medicinal discovery.

属性

IUPAC Name |

tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAZCBVZXGFJR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25N3O3

- Molecular Weight : 331.4 g/mol

- CAS Number : 1389310-13-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the tetrahydroquinazoline moiety. The synthetic pathway often utilizes various reagents and conditions to optimize yield and purity.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in the quinazoline family have shown efficacy against a range of bacterial and fungal pathogens.

- Anticancer Properties : Some studies suggest that quinazoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study explored the effects of related quinazoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer models through apoptosis pathways .

- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar piperidine derivatives. The findings demonstrated a notable inhibition of growth against Gram-positive bacteria, suggesting potential for development into new antibacterial agents .

Data Table: Biological Activities of Related Compounds

科学研究应用

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals. Its structural components are conducive to interactions with biological targets, making it a candidate for drug design. Research indicates that derivatives of tetrahydroquinazoline exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that tetrahydroquinazoline derivatives exhibit significant inhibition of certain enzymes related to cancer progression. The incorporation of the tert-butyl group enhances solubility and bioavailability, crucial for therapeutic efficacy.

Organic Synthesis

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules.

Example : The compound can be utilized in the synthesis of novel heterocycles through cyclization reactions. This application is vital in creating new materials with specific properties for use in electronics and materials science.

Catalysis

The compound's structure allows it to function as a catalyst or catalyst precursor in several reactions. The presence of the piperidine ring can facilitate nucleophilic attacks in organic transformations.

Research Insight : Recent studies have explored its use as a catalyst in asymmetric synthesis, where it aids in producing enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of compounds is essential for their biological activity.

Data Table: Summary of Applications

化学反应分析

Hydrolysis of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a critical protecting moiety that can be selectively removed under acidic conditions to expose the secondary amine. This reaction is pivotal for further functionalization of the piperidine nitrogen.

| Reaction Conditions | Products | Monitoring Method |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Deprotected amine intermediate (piperidin-3-yl-tetrahydroquinazolinone) | TLC, -NMR |

| HCl in dioxane | Hydrochloride salt of the deprotected amine | Mass spectrometry |

Key Observation : The Boc group’s removal is stereospecific and does not affect the tetrahydroquinazoline’s lactam ring under mild acidic conditions.

Amide Bond Formation at the Piperidine Nitrogen

After Boc deprotection, the free amine undergoes nucleophilic acyl substitution or coupling reactions to form amides, sulfonamides, or ureas.

Example Reaction :

-

Reagents : Carboxylic acid (e.g., acetyl chloride), EDC/HOBt, DMF

-

Conditions : 0°C to RT, inert atmosphere

-

Product : -acyl-piperidin-3-yl-tetrahydroquinazolinone derivatives

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to an intermediate oxybenzotriazole (OBt) ester, followed by nucleophilic attack by the piperidine amine.

Functionalization of the Tetrahydroquinazoline Lactam

The lactam moiety (2-oxo group) participates in nucleophilic additions or ring-opening reactions under basic or reducing conditions.

Reduction of the Lactam Carbonyl

-

Reagents : LiAlH, THF

-

Conditions : Reflux, 4–6 hours

-

Product : Secondary amine (1,2,3,4-tetrahydroquinazoline derivative)

-

Side Reaction : Over-reduction of the quinazoline ring is minimized by controlling stoichiometry.

Alkylation at the Lactam Nitrogen

-

Reagents : Alkyl halides (e.g., methyl iodide), NaH, DMF

-

Conditions : 0°C to RT, 2–4 hours

-

Product : -alkylated tetrahydroquinazoline derivatives

Suzuki–Miyaura Cross-Coupling Reactions

The tetrahydroquinazoline core can be functionalized via palladium-catalyzed coupling reactions when halogenated precursors are used.

| Component | Details |

|---|---|

| Boronic acid | Aryl or heteroaryl boronic acid (1.2 equiv) |

| Catalyst | Pd(PPh) or PdCl(dppf) |

| Base | KCO or NaCO |

| Solvent | DME/HO (4:1) |

| Conditions | 80–100°C, 12–24 hours |

| Yield | 60–85% (varies with steric/electronic effects) |

Application : Introduces aromatic/heteroaromatic groups at the quinazoline C-6 or C-7 positions for SAR studies .

Ester Hydrolysis and Derivatization

The tert-butyl ester can be hydrolyzed to a carboxylic acid, enabling further transformations:

Hydrolysis Protocol :

-

Reagents : NaOH (aq.), MeOH/HO

-

Conditions : RT, 6–8 hours

-

Product : Carboxylic acid derivative (precursor for amides or esters)

Subsequent Reaction :

-

Coupling with amines via EDC/HOBt to form peptidomimetics.

Stereochemical Integrity in Reactions

The 3S configuration is preserved in most reactions due to the rigid tetrahydroquinazoline scaffold. Epimerization is negligible under:

-

Mild acidic (pH 2–4) or basic (pH 8–10) conditions

-

Temperatures below 60°C

Comparative Reactivity Table

Practical Considerations

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be elucidated by comparing it with three closely related analogs:

Structural and Physicochemical Comparisons

*Note: Molecular weights estimated based on structural formulas.

Market and Research Trends

While the pyrrolidine analog is discontinued, the target compound’s piperidine core aligns with trends favoring six-membered heterocycles in FDA-approved drugs (e.g., kinase inhibitors). Analog 3’s complex fused-ring system highlights the versatility of quinazolinone derivatives in targeting diverse enzyme classes .

准备方法

Nucleophilic Substitution for Piperidine Incorporation

A two-step nucleophilic substitution approach is employed to attach the piperidine ring to the tetrahydroquinazolinone core. First, 3-bromo-1,2,3,4-tetrahydroquinazolin-2-one is prepared via bromination of the parent heterocycle using phosphorus tribromide. This intermediate undergoes SN2 displacement with tert-butyl piperidine-1-carboxylate in acetonitrile, with N,N-diisopropylethylamine (DIPEA) as a base to scavenge HBr. The reaction proceeds at 60°C for 12 hours, achieving 85–90% conversion.

Key observations:

- Base selection : DIPEA outperforms weaker bases like triethylamine due to its superior Brønsted basicity and steric hindrance, which suppresses elimination byproducts.

- Solvent effects : Acetonitrile’s high dielectric constant stabilizes the transition state, accelerating substitution kinetics.

Oxidative Cyclization for Streamlined Synthesis

Recent advances leverage tert-butyl hydroperoxide (TBHP) as an oxidant in tandem with TFA to construct the tetrahydroquinazolinone and piperidine rings concurrently. Isatin derivatives react with 1,2,3,4-tetrahydroisoquinolines in toluene at 120°C, where TBHP mediates dehydrogenative coupling. The tert-butyl carbamate group is introduced in situ via reaction with Boc anhydride, yielding the title compound in 52–82% yield.

Notable limitations:

- Substrate scope : Electron-deficient isatins (e.g., 5-nitroisatin) require extended reaction times (24–36 hours) due to reduced nucleophilicity.

- Steric hindrance : Bulky substituents on the piperidine nitrogen (e.g., 2,2,6,6-tetramethylpiperidine) impede cyclization, necessitating alternative routes.

Asymmetric Catalysis for Stereocontrol

The (3S) configuration is enforced using chiral phosphoric acid catalysts during the Pictet–Spengler cyclization step. A mixture of 2-aminobenzamide and tert-butyl 4-oxopiperidine-1-carboxylate reacts in the presence of (R)-TRIP (20 mol%) at −20°C, inducing enantioselective imine formation. Subsequent reduction with sodium cyanoborohydride affords the desired stereoisomer with 94% enantiomeric excess (ee).

Optimization insights:

- Temperature dependence : Lower temperatures (−20°C to 0°C) enhance stereoselectivity by slowing non-catalyzed background reactions.

- Borohydride selection : Sodium cyanoborohydride’s mild reducing power prevents over-reduction of the quinazolinone carbonyl.

The tert-butyl carbamate (Boc) group is indispensable for protecting the piperidine nitrogen during heterocycle assembly. Boc deprotection is deliberately avoided until final stages by using orthogonal protecting groups (e.g., Fmoc) on intermediates. For instance, Fmoc-Asp(OtBu)-OH is coupled to the tetrahydroquinazolinone core via PyBOP activation, followed by Fmoc removal with piperidine/DMF before Boc introduction.

Purification and Characterization

Crude products are purified via reverse-phase HPLC using acetonitrile/water gradients (0–100% over 40 minutes). Critical characterization data includes:

- 1H NMR : Distinct signals at δ 2.54–3.31 ppm (piperidine CH2), δ 1.45 ppm (tert-butyl C(CH3)3).

- Mass spectrometry : [M+H]+ at m/z 346.2 confirms molecular integrity.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., using HBTU as a coupling agent), followed by purification via column chromatography with optimized solvent systems (e.g., PE/EtOAc/MeOH). Structural confirmation requires , , and IR spectroscopy to verify functional groups and stereochemistry. For example, tert-butyl groups exhibit characteristic peaks at ~1.4 ppm in .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR confirm proton environments and carbon frameworks, respectively. Chiral centers (e.g., 3S configuration) may require NOESY or chiral HPLC.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR : Identifies carbonyl (C=O) and amide (N-H) stretches, critical for verifying the tetrahydroquinazolinone moiety .

Advanced Research Questions

Q. How can computational methods predict novel reaction pathways or regioselectivity for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) model transition states and intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to optimize reaction conditions, reducing trial-and-error inefficiencies .

Q. What experimental strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to test under identical conditions.

- Control Experiments : Verify compound stability (e.g., via LC-MS) to rule out degradation artifacts.

- Multi-Target Profiling : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities for multiple targets, clarifying selectivity .

Q. How does stereochemistry at the 3S position influence interactions with biological targets?

- Methodological Answer :

- Chiral Analysis : X-ray crystallography or circular dichroism (CD) confirms absolute configuration.

- Docking Studies : Molecular docking with enantiomerically pure models predicts steric and electronic complementarity to target binding pockets (e.g., enzymes or receptors).

- Functional Assays : Compare activity of enantiomers in cell-based assays to establish stereochemical dependence .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in derivatives?

- Methodological Answer :

- Multivariate Analysis : Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, steric bulk) with activity.

- Machine Learning : Train models on datasets of analogs to predict bioactivity (e.g., random forests or neural networks).

- Contradiction Resolution : Apply Grubbs’ test to identify outliers in datasets and validate via orthogonal assays .

Q. How to optimize reaction conditions for introducing fluorinated or sulfonyl groups into the piperidine ring?

- Methodological Answer :

- Fluorination : Use DAST or Deoxo-Fluor reagents under anhydrous conditions, monitored by .

- Sulfonylation : React with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., EtN) in DCM.

- Yield Optimization : Design of experiments (DoE) evaluates temperature, solvent, and stoichiometry effects .

Biological and Material Applications

Q. What methodologies assess the compound’s potential in material science (e.g., polymer precursors)?

- Methodological Answer :

- Thermal Analysis : DSC and TGA measure melting points and decomposition temperatures.

- Polymerization Studies : Test reactivity in ring-opening or condensation polymerizations (e.g., with diols/diamines).

- Surface Properties : AFM or contact angle measurements evaluate hydrophobicity imparted by the tert-butyl group .

Q. How to design in vivo studies for pharmacokinetic (PK) profiling of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。